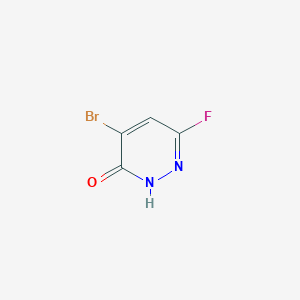

4-Bromo-6-fluoropyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

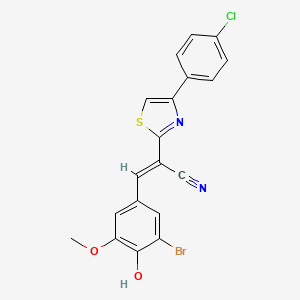

“4-bromo-6-chloropyridazin-3-amine” is a chemical compound with the molecular formula C4H3BrClN3 . It has an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-6-chloropyridazin-3-amine” include a molecular formula of C4H3BrClN3, an average mass of 208.444 Da, and a monoisotopic mass of 206.919876 Da .科学的研究の応用

Regiocontrolled Synthesis and Functional Group Transformations

The synthesis of halogenated pyridazines, including processes for regiocontrolled synthesis and functional group transformations, has been a significant area of interest. For instance, Shatzmiller, Lidor, and Shalom (1986) described a regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines, showcasing novel routes to α-fluorovinyl ketones, which could be related to the chemical manipulation of 4-Bromo-6-fluoropyridazin-3(2H)-one (Shatzmiller, Lidor, & Shalom, 1986).

Novel Antimicrobial Agents

Research on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives by Babu, Srinivasulu, and Kotakadi (2015) explored the antimicrobial activity of compounds derived from halogenated pyridines, which indicates the potential biomedical applications of compounds like this compound in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Synthesis of Functionalized Pyridazines

Feraldi-Xypolia et al. (2017) reported on the synthesis of functionalized 4-fluoropyridazines through a cycloaddition sequence, highlighting the utility of halogenated pyridazines in synthesizing diverse fluorinated compounds with broad functional group compatibility. This research underscores the synthetic versatility of halogenated pyridazines, including this compound, for medicinal chemistry applications (Feraldi-Xypolia et al., 2017).

Cross-Coupling Reactions

The utility of halogenated pyridines in cross-coupling reactions was demonstrated by McElroy and DeShong (2003), who explored siloxane-based cross-coupling of bromopyridine derivatives for synthesizing complex biaryls. This research highlights the potential of using this compound as an intermediate in cross-coupling reactions to access a wide range of biologically active compounds (McElroy & DeShong, 2003).

Halogen-rich Intermediates for Synthesis

Wu, Porter, Frennesson, and Saulnier (2022) developed syntheses for halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This research demonstrates the strategic utility of halogenated intermediates, like this compound, in constructing complex, halogen-rich organic molecules with potential applications in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

作用機序

Target of Action

The primary targets of 5-Bromo-3-fluoro-1H-pyridazin-6-one, also known as AT24745, are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

AT24745 interacts with its targets, the TRKs, by inhibiting their activities . Similar compounds have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, AT24745 potentially affects these pathways and their downstream effects.

Pharmacokinetics

A compound with similar structure, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The inhibition of TRKs by AT24745 can lead to the suppression of cell proliferation and differentiation, potentially leading to the prevention or treatment of cancers associated with overactive TRKs .

特性

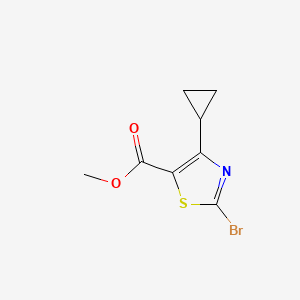

IUPAC Name |

5-bromo-3-fluoro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPJCZXSFQGABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)

![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)

![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)

![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)